(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans
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Overview
Description
(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is a cyclobutane derivative with a unique structure that includes an amino group, a chlorophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using an appropriate amine precursor.
Chlorophenyl Group Addition: The chlorophenyl group can be added via a substitution reaction using a chlorophenyl halide.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored for its activity against various diseases or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
- (1s,3s)-1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is unique due to the presence of both an amino group and a chlorophenyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H13Cl2NO2 |
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Molecular Weight |
262.13 g/mol |
IUPAC Name |
1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-9-4-2-1-3-8(9)7-5-11(13,6-7)10(14)15;/h1-4,7H,5-6,13H2,(H,14,15);1H |
InChI Key |
PTKNMDYXZMKGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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